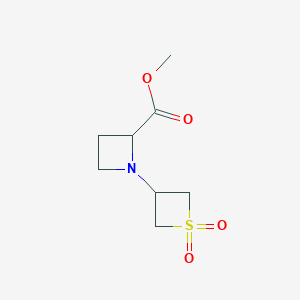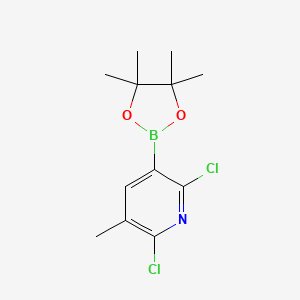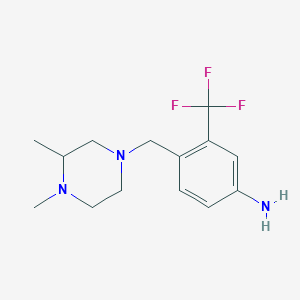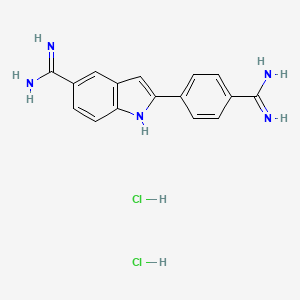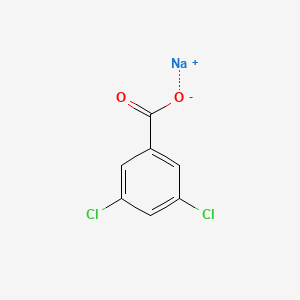
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorobenzyl group attached to the triazole ring, which is further connected to a phenyl ring substituted with an ethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 3-chlorobenzyl azide: This is achieved by reacting 3-chlorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
Formation of the triazole ring: The 3-chlorobenzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like tetrahydrofuran (THF) under reflux conditions. This step forms the 1-(3-chlorobenzyl)-1H-1,2,3-triazole.
Attachment of the ethanone group: Finally, the triazole derivative is reacted with acetyl chloride in the presence of a base like pyridine to introduce the ethanone group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethanoic acid.
Reduction: Formation of 1-(4-(1-(3-chlorobenzyl)-1,2-dihydro-1,2,3-triazol-4-yl)phenyl)ethan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the 3-chlorobenzyl group may enhance the compound’s binding affinity to certain targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
The uniqueness of 1-(4-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H14ClN3O |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
1-[4-[1-[(3-chlorophenyl)methyl]triazol-4-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H14ClN3O/c1-12(22)14-5-7-15(8-6-14)17-11-21(20-19-17)10-13-3-2-4-16(18)9-13/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
XVNPTBYYUNONBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


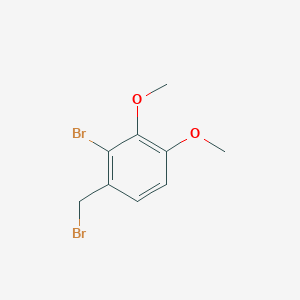


![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)

